

An In-depth Technical Guide to the Hydrophilic Spacer: Fmoc-NH-PEG3-CH₂COOH

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Compound of Interest

Compound Name: *Fmoc-NH-PEG3-CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG3-CH₂COOH is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of diverse molecular entities. The intrinsic hydrophilicity of the PEG spacer is a key attribute, enhancing the solubility and bioavailability of conjugated molecules, particularly peptides and hydrophobic drug compounds. This guide provides a comprehensive overview of the physicochemical characteristics, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) synthesis, and methods for the purification and characterization of the resulting conjugates.

Physicochemical and Handling Data

Fmoc-NH-PEG3-CH₂COOH is a well-defined, monodisperse compound, ensuring reproducibility in synthetic applications.^[1] Its key properties are summarized below.

Property	Value	References
Chemical Name	1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid	[2]
Synonyms	Fmoc-AEEEA, Fmoc-PEG3-acetic acid, Fmoc-amino-PEG3-CH ₂ COOH	
CAS Number	139338-72-0	[2]
Molecular Formula	C ₂₃ H ₂₇ NO ₇	[2]
Molecular Weight	429.47 g/mol	[2]
Appearance	White to off-white solid or viscous liquid	
Purity	Typically ≥95%	[3]
Solubility	Soluble in organic solvents such as DMF and DMSO.	[1]
Storage	Store at -20°C for long-term stability.	[4]

Core Applications

The unique trifunctional nature of **Fmoc-NH-PEG3-CH₂COOH** makes it a valuable tool in several areas of research and development:

- Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is compatible with standard Fmoc-based SPPS protocols, allowing for the incorporation of a hydrophilic PEG spacer into a peptide sequence.[5] This can improve the solubility and pharmacokinetic properties of the resulting peptide.[5]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[6] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[6]

- PROTACs: In the synthesis of PROTACs, this linker connects a target protein ligand to an E3 ligase ligand.^[7] The flexibility and hydrophilicity of the PEG chain can be crucial for the formation of a stable and effective ternary complex.^[7]
- Bioconjugation: More broadly, it serves as a versatile hydrophilic spacer to connect various biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules like fluorescent dyes or imaging agents.^[8]

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of **Fmoc-NH-PEG3-CH2COOH** to a resin-bound peptide.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-NH-PEG3-CH2COOH**
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)
- 20% (v/v) piperidine in DMF for Fmoc deprotection
- DCM (Dichloromethane) for washing

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.^[9]

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[9] Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[5]
- Activation of **Fmoc-NH-PEG3-CH₂COOH**: In a separate vial, dissolve **Fmoc-NH-PEG3-CH₂COOH** (2-3 equivalents relative to the resin loading), HATU (1.95 equivalents), and HOBT (2 equivalents) in DMF.[9] Add DIPEA or NMM (4-6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[9]
- Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[5]
- Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Optional Fmoc Deprotection of the Linker: If further peptide elongation or modification is desired, the Fmoc group on the newly attached PEG linker can be removed using the same 20% piperidine in DMF procedure as in step 2.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general two-step procedure for conjugating a drug to an antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **Fmoc-NH-PEG3-CH₂COOH**
- Amine-containing cytotoxic payload
- Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)
- Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
- Solvents: Anhydrous DMF, DMSO

- Purification system: Size-exclusion chromatography (SEC)

Procedure:

- Antibody-Linker Conjugation:
 - Dissolve **Fmoc-NH-PEG3-CH₂COOH**, EDC, and Sulfo-NHS in anhydrous DMF or DMSO.
 - Add the activated linker solution to the antibody solution. A molar excess of the linker is typically used.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[10]
 - Purify the Fmoc-PEG-antibody conjugate using SEC to remove excess reagents.[10]
- Fmoc Deprotection and Payload Conjugation:
 - Treat the purified Fmoc-PEG-antibody with 20% piperidine in DMF to remove the Fmoc group. This step should be carefully optimized to avoid antibody denaturation.
 - Purify the deprotected PEG-antibody conjugate.
 - Couple the amine-containing cytotoxic payload to the exposed amine on the PEG linker. The specific coupling chemistry will depend on the reactive group of the payload.
 - Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC).

Synthesis of a PROTAC

This protocol describes a sequential, solution-phase synthesis of a PROTAC.

Materials:

- Amine-functionalized E3 ligase ligand
- Carboxylic acid-functionalized target protein ligand (warhead)
- **Fmoc-NH-PEG3-CH₂COOH**

- Coupling reagents: HATU, DIPEA
- Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
- Solvents: Anhydrous DMF
- Purification system: Reverse-phase HPLC (RP-HPLC)

Procedure:

- Coupling of Linker to E3 Ligase Ligand:
 - In an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and **Fmoc-NH-PEG3-CH₂COOH** (1.1 eq) in anhydrous DMF.[11]
 - Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 4-12 hours.[11]
 - Monitor the reaction by LC-MS.
 - Upon completion, purify the crude product by flash column chromatography or RP-HPLC to obtain the Fmoc-linker-E3 ligase conjugate.[7]
- Fmoc Deprotection:
 - Dissolve the purified conjugate in DMF and add piperidine to a final concentration of 20% (v/v).[7]
 - Stir at room temperature for 30 minutes.[7]
 - Concentrate the reaction mixture to remove solvent and excess piperidine. The crude amine is often used directly in the next step.
- Coupling of Warhead:
 - In an inert atmosphere, dissolve the warhead (1.0 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.[7]

- Add the deprotected linker-E3 ligase conjugate to the activated warhead solution.
- Stir at room temperature for 4-12 hours, monitoring by LC-MS.
- Purify the final PROTAC by preparative RP-HPLC.[\[11\]](#)

Purification and Characterization

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography is the most common technique for purifying peptides and small molecule conjugates containing the **Fmoc-NH-PEG3-CH₂COOH** linker.[\[12\]](#)

Typical Conditions:

- Column: C18 or C4 column, depending on the hydrophobicity of the conjugate.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. A shallow gradient is often necessary to achieve good resolution of PEGylated species.[\[13\]](#)
- Detection: UV detection at 214 nm and 280 nm.[\[12\]](#)

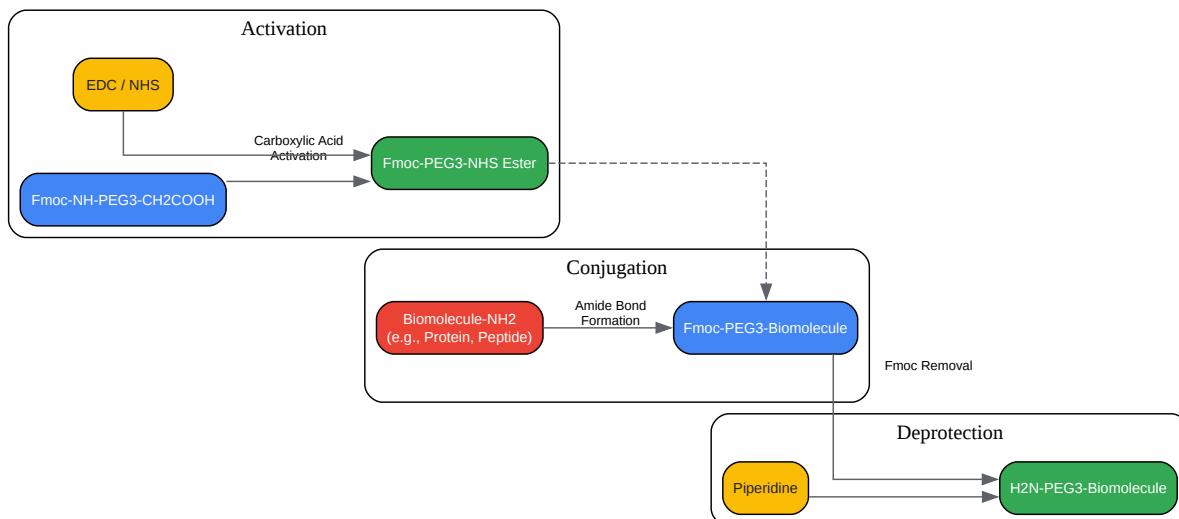
Characterization by Mass Spectrometry

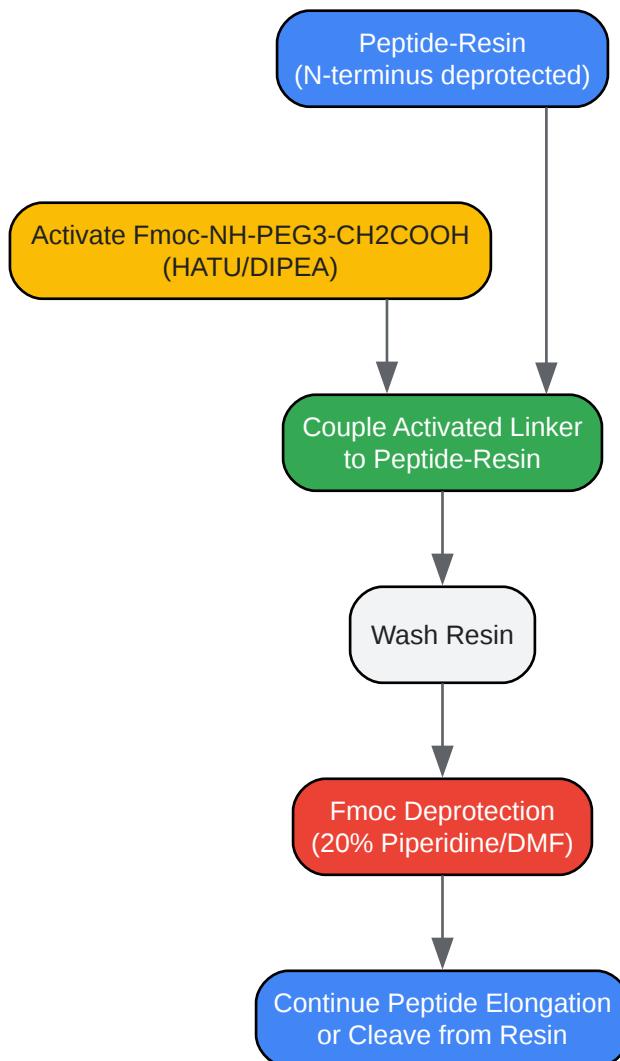
Mass spectrometry is essential for confirming the identity and purity of the final conjugate.

- Electrospray Ionization (ESI-MS): This is the most common ionization method for analyzing bioconjugates. It allows for the accurate determination of the molecular weight of the conjugate, confirming the successful attachment of the linker and any other modifications.[\[14\]](#)
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): This technique is also suitable for analyzing PEGylated peptides and proteins.[\[15\]](#)

Visualized Workflows

The following diagrams illustrate the general workflows for the application of **Fmoc-NH-PEG3-CH₂COOH**.





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